molecular formula C5H8BrHgNO B14715022 Bromo-(3-cyano-2-methoxypropyl)mercury CAS No. 6935-34-8

Bromo-(3-cyano-2-methoxypropyl)mercury

Cat. No.: B14715022
CAS No.: 6935-34-8
M. Wt: 378.62 g/mol
InChI Key: LBAOLMFWNWKPQR-UHFFFAOYSA-M
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Description

Bromo-(3-cyano-2-methoxypropyl)mercury: is an organomercury compound with the chemical formula C5H8BrHgNO. This compound is known for its unique structure, which includes a bromine atom, a cyano group, and a methoxypropyl group attached to a mercury atom. Organomercury compounds are of significant interest due to their applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bromo-(3-cyano-2-methoxypropyl)mercury typically involves the reaction of mercury(II) bromide with 3-cyano-2-methoxypropyl bromide. The reaction is carried out in an organic solvent, such as dichloromethane, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete reaction, and the product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial processes may also involve the use of automated reactors and continuous flow systems to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Bromo-(3-cyano-2-methoxypropyl)mercury undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while substitution reactions can produce a variety of organomercury derivatives .

Scientific Research Applications

Bromo-(3-cyano-2-methoxypropyl)mercury has several scientific research applications:

Mechanism of Action

The mechanism of action of bromo-(3-cyano-2-methoxypropyl)mercury involves its interaction with various molecular targets. The mercury atom can form strong bonds with sulfur-containing biomolecules, such as proteins and enzymes, leading to inhibition or modification of their activity. The compound’s unique structure allows it to interact with specific pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bromo-(3-cyano-2-methoxypropyl)mercury is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a bromine atom, cyano group, and methoxypropyl group attached to mercury sets it apart from other organomercury compounds .

Properties

CAS No.

6935-34-8

Molecular Formula

C5H8BrHgNO

Molecular Weight

378.62 g/mol

IUPAC Name

bromo-(3-cyano-2-methoxypropyl)mercury

InChI

InChI=1S/C5H8NO.BrH.Hg/c1-5(7-2)3-4-6;;/h5H,1,3H2,2H3;1H;/q;;+1/p-1

InChI Key

LBAOLMFWNWKPQR-UHFFFAOYSA-M

Canonical SMILES

COC(CC#N)C[Hg]Br

Origin of Product

United States

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